molecular formula C25H24N2O6 B11999849 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate CAS No. 765907-68-4

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate

Cat. No.: B11999849
CAS No.: 765907-68-4
M. Wt: 448.5 g/mol
InChI Key: XWHAIXHLYVWRDS-WGOQTCKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways.

Biological Activity

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H22N2O5
  • Molecular Weight : 418.44 g/mol
  • CAS Number : 769146-39-6

The structure includes a hydroxy(phenyl)acetyl group, a carbohydrazonoyl moiety, and ethoxy and methoxy substituents on the phenyl rings, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of Hydroxy(phenyl)acetyl Intermediate : This is achieved through the reaction of phenolic compounds with acetic anhydride.
  • Carbohydrazonoyl Formation : The intermediate is reacted with hydrazine derivatives to form the carbohydrazonoyl structure.
  • Esterification : The final step involves esterifying the carbohydrazonoyl derivative with 4-ethoxybenzoic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind to receptors, influencing cellular signaling pathways.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties:

  • Antioxidant Activity : Studies have shown that it can scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
  • Antimicrobial Effects : Preliminary tests indicate moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Antioxidant Studies :
    • A study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants (IC50 values were lower than those of ascorbic acid).
  • Antimicrobial Activity :
    • In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed that the compound inhibited growth at concentrations ranging from 50 to 200 µg/mL.
  • Enzyme Inhibition :
    • The compound was evaluated for phosphodiesterase IV inhibition, showing promising results with IC50 values indicating effective inhibition comparable to known inhibitors.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
Compound AModerateGoodModerate
Compound BHighModerateHigh
Target CompoundHighModerateModerate

Properties

CAS No.

765907-68-4

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H24N2O6/c1-3-32-20-12-10-19(11-13-20)25(30)33-21-14-9-17(15-22(21)31-2)16-26-27-24(29)23(28)18-7-5-4-6-8-18/h4-16,23,28H,3H2,1-2H3,(H,27,29)/b26-16+

InChI Key

XWHAIXHLYVWRDS-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC

Origin of Product

United States

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